molecular formula C40H42N6O7 B12588599 D-Phenylalanyl-D-phenylalanyl-D-tryptophylglycyl-D-tyrosine CAS No. 644997-32-0

D-Phenylalanyl-D-phenylalanyl-D-tryptophylglycyl-D-tyrosine

Cat. No.: B12588599
CAS No.: 644997-32-0
M. Wt: 718.8 g/mol
InChI Key: KXSZAVKUIVAWCV-HYGOWAQNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Phenylalanyl-D-phenylalanyl-D-tryptophylglycyl-D-tyrosine is a synthetic peptide composed of five amino acids: D-phenylalanine, D-phenylalanine, D-tryptophan, glycine, and D-tyrosine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Phenylalanyl-D-phenylalanyl-D-tryptophylglycyl-D-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, D-tyrosine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, glycine, is coupled to the deprotected amine group using coupling reagents such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated for D-tryptophan, D-phenylalanine, and D-phenylalanine.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like TFA (trifluoroacetic acid).

Industrial Production Methods

For large-scale production, automated peptide synthesizers are employed to streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification methods such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

D-Phenylalanyl-D-phenylalanyl-D-tryptophylglycyl-D-tyrosine can undergo various chemical reactions, including:

    Oxidation: The tryptophan and tyrosine residues can be oxidized under specific conditions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various reagents, such as acyl chlorides or alkyl halides, can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives of tryptophan and tyrosine.

    Reduction: Reduced forms of disulfide bonds, leading to linear peptides.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

D-Phenylalanyl-D-phenylalanyl-D-tryptophylglycyl-D-tyrosine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for its therapeutic potential in targeting specific receptors or enzymes.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of D-Phenylalanyl-D-phenylalanyl-D-tryptophylglycyl-D-tyrosine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • D-Phenylalanyl-D-phenylalanyl-D-tryptophylglycyl-D-phenylalanine
  • D-Alanyl-D-phenylalanyl-D-tyrosyl-D-tyrosyl-D-phenylalanine

Uniqueness

D-Phenylalanyl-D-phenylalanyl-D-tryptophylglycyl-D-tyrosine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Compared to similar compounds, it may exhibit different binding affinities, stability, and biological activities, making it valuable for targeted research and applications.

Properties

CAS No.

644997-32-0

Molecular Formula

C40H42N6O7

Molecular Weight

718.8 g/mol

IUPAC Name

(2R)-2-[[2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C40H42N6O7/c41-31(19-25-9-3-1-4-10-25)37(49)45-33(20-26-11-5-2-6-12-26)39(51)46-34(22-28-23-42-32-14-8-7-13-30(28)32)38(50)43-24-36(48)44-35(40(52)53)21-27-15-17-29(47)18-16-27/h1-18,23,31,33-35,42,47H,19-22,24,41H2,(H,43,50)(H,44,48)(H,45,49)(H,46,51)(H,52,53)/t31-,33-,34-,35-/m1/s1

InChI Key

KXSZAVKUIVAWCV-HYGOWAQNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@H](CC5=CC=C(C=C5)O)C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CC5=CC=C(C=C5)O)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.